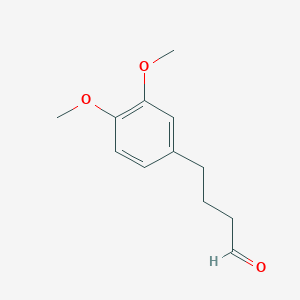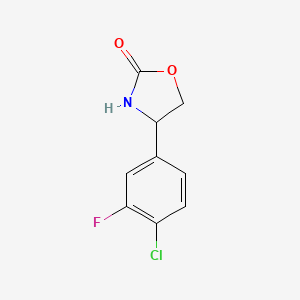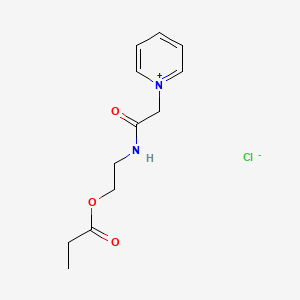
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a tert-butyl group, a methyl group, and an ethanamine side chain, making it a unique and versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Tert-butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced via alkylation reactions using tert-butyl halides and methyl halides, respectively.
Attachment of the Ethanamine Side Chain: The final step involves the nucleophilic substitution reaction where the ethanamine group is introduced to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to accelerate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
化学反応の分析
Types of Reactions
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine: Similar structure but with different substitution patterns.
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-5-yl)ethan-1-amine: Similar structure with a different position of the substituent on the pyrazole ring.
Uniqueness
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s interaction with molecular targets.
特性
分子式 |
C10H19N3 |
|---|---|
分子量 |
181.28 g/mol |
IUPAC名 |
2-(3-tert-butyl-1-methylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C10H19N3/c1-10(2,3)9-8(5-6-11)7-13(4)12-9/h7H,5-6,11H2,1-4H3 |
InChIキー |
QGZLEVWSSYRUMX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NN(C=C1CCN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


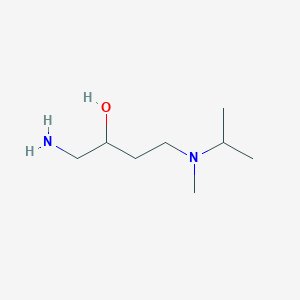
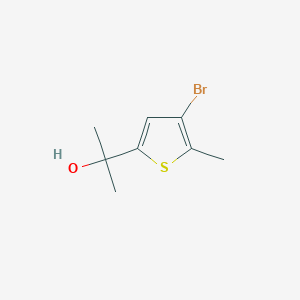
![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)
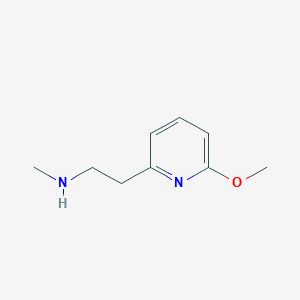
![N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)
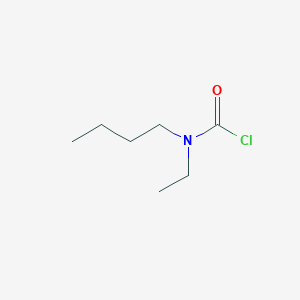
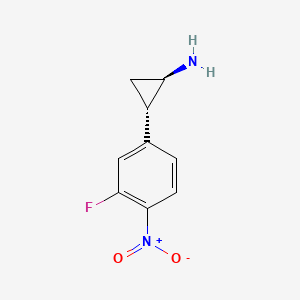
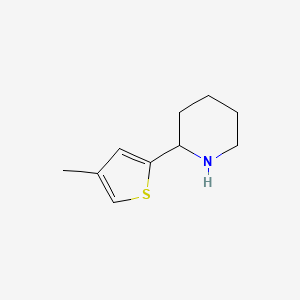
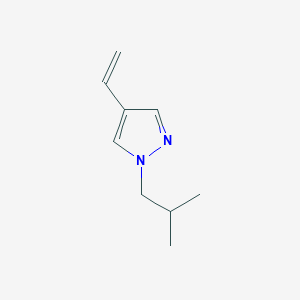
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)

